3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS No.: 2176152-06-8
Cat. No.: VC4837243
Molecular Formula: C16H18F3N3O4S
Molecular Weight: 405.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176152-06-8 |
|---|---|
| Molecular Formula | C16H18F3N3O4S |
| Molecular Weight | 405.39 |
| IUPAC Name | 3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3 |
| Standard InChI Key | WGSGJOVJMOCWRH-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Properties and Structural Analysis
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2176152-06-8 |
| Molecular Formula | C₁₆H₁₈F₃N₃O₄S |
| Molecular Weight | 405.39 g/mol |
| SMILES | CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
| XLogP3 | Not reported |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Stability
Synthetic Pathways
While no explicit synthesis route for this compound is documented, its structure suggests a multi-step assembly:
-
Piperidine sulfonylation: Reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidin-4-amine to form 1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine .
-
Imidazolidine-dione formation: Condensation of the piperidine amine with methyl-substituted imidazolidine-2,4-dione precursors, potentially via urea or thiourea intermediates .
This hypothetical route aligns with methods described in patent WO2015190451A1, which details the synthesis of hydantoin derivatives with sulfonyl-piperidine motifs for osteoanabolic applications . The use of microwave-assisted reactions or one-pot multicomponent strategies, as seen in benzothiazole syntheses , could enhance yield and regioselectivity.
Stability Considerations
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Related Compounds
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 5,5-Dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione | Androgen Receptor | 82 nM |
| 1-(4-(2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol | Osteoanabolic agent | 0.5 μM |
| Quinidine | KCNT1 Channel | 1.2 mM |
The absence of nitro or hydroxyl groups in 3-methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione may reduce cytotoxicity compared to these analogs .
Challenges and Future Directions
Synthetic Optimization
Current hurdles include:
-
Regioselectivity: Avoiding N- vs O-sulfonylation during piperidine functionalization .
-
Purification: Separating stereoisomers if chiral intermediates are used.
Pharmacological Profiling
In vitro assays recommended:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume